N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide
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Overview
Description
“[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine” is a compound with the CAS Number: 50850-94-7 . It has a molecular weight of 194.21 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Synthesis Analysis
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis
The InChI code for “[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is 1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) .Chemical Reactions Analysis
The antitumor activities of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were evaluated . Some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .Physical And Chemical Properties Analysis
“[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine” is a solid at room temperature . It has a molecular weight of 194.21 .Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Researchers synthesized it using an efficient one-pot three-component reaction, combining sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines exhibited promising anticonvulsant activity in preclinical seizure models. Notably, analog 4h demonstrated significant therapeutic efficacy (ED50 = 34.7 mg/kg in MES test; ED50 = 37.9 mg/kg in sc PTZ test) with a favorable toxicity profile .
Antitumor Activity
The compound’s N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines derivatives were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM .
Electronic Structure Studies
Researchers have explored the electronic structure of related compounds, such as benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole). These studies provide insights into electron delocalization and selective mono-arylation reactions, which could be relevant for designing novel derivatives .
Thiazolidinone Ring and Anti-Inflammatory Activity
The presence of a thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. Further investigations into this aspect may reveal additional therapeutic potential .
Fluorescent Dyes
While not directly related to the compound , research involving [1,3]-dioxolo[4,5-f]benzodioxole derivatives has led to the development of novel fluorescent dyes. These dyes are synthesized based on the core structure and exhibit interesting photophysical properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-12-4-6-13(7-5-12)28(23,24)8-2-3-18(22)21-19-20-14-9-15-16(26-11-25-15)10-17(14)27-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYFVNDUBTFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide |
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